molecular formula C26H34Cl2N2O12 B1231698 (2R,3R)-2,3-dihydroxybutanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 134169-75-8

(2R,3R)-2,3-dihydroxybutanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B1231698
CAS No.: 134169-75-8
M. Wt: 637.5 g/mol
InChI Key: LKFLYCNXQSCXIV-UWPISNKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2R,3R)-2,3-dihydroxybutanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate” is a complex organic molecule that features multiple functional groups, including dihydroxybutanedioic acid and dihydropyridine derivatives. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the various substituents. Typical synthetic routes might include:

    Formation of the Dihydropyridine Ring: This could be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of Substituents: The various substituents, such as the 2,3-dichlorophenyl group and the ethoxy and methoxy groups, would be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl groups in the dihydroxybutanedioic acid moiety can be reduced to form alcohols.

    Substitution: The aromatic dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring would yield pyridine derivatives, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound might be studied for its potential biological activities. Dihydropyridine derivatives are known for their calcium channel blocking activity, which could make this compound of interest in the study of cardiovascular diseases.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Dihydropyridine derivatives are commonly used as antihypertensive agents, so this compound might be explored for similar applications.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as calcium channels in the case of dihydropyridine derivatives. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.

    Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and substituents, which could confer unique biological activities or synthetic properties compared to other similar compounds.

Properties

CAS No.

134169-75-8

Molecular Formula

C26H34Cl2N2O12

Molecular Weight

637.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H28Cl2N2O6.C4H6O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24;5-1(3(7)8)2(6)4(9)10/h5-7,18,26H,4,8-12,25H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t18-;1-,2-/m01/s1

InChI Key

LKFLYCNXQSCXIV-UWPISNKWSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN.C(C(C(=O)O)O)(C(=O)O)O

134169-75-8

Synonyms

(((amino-2-ethoxy)-2-ethoxy)methyl)-2-(dichloro-2',3'-phenyl)-4-ethoxycarbonyl-3-methoxycarbonyl-5-methyl-6-dihydro-1,4-pyridine
S 11568
S 12967
S 12968
S-11568
S-12967
S-12968

Origin of Product

United States

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